molecular formula C26H38N4O4 B11429217 N-cyclopentyl-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-cyclopentyl-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11429217
M. Wt: 470.6 g/mol
InChI Key: PBBTWEIFDDKLDI-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-5-{1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinazoline core, which is known for its biological activity and versatility in drug design.

Preparation Methods

The synthesis of N-CYCLOPENTYL-5-{1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step involves the alkylation of the quinazoline core with cyclopentyl halides or similar reagents.

    Attachment of the Dipropylcarbamoyl Group: This is usually done through a nucleophilic substitution reaction, where the quinazoline derivative reacts with dipropylcarbamoyl chloride or a similar reagent.

    Final Coupling: The final step involves coupling the intermediate with pentanamide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-CYCLOPENTYL-5-{1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylcarbamoyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-CYCLOPENTYL-5-{1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-5-{1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular processes, such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-CYCLOPENTYL-5-{1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based drug used in cancer therapy, known for its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline derivative used in the treatment of non-small cell lung cancer, also targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.

The uniqueness of N-CYCLOPENTYL-5-{1-[(DIPROPYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C26H38N4O4

Molecular Weight

470.6 g/mol

IUPAC Name

N-cyclopentyl-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C26H38N4O4/c1-3-16-28(17-4-2)24(32)19-30-22-14-8-7-13-21(22)25(33)29(26(30)34)18-10-9-15-23(31)27-20-11-5-6-12-20/h7-8,13-14,20H,3-6,9-12,15-19H2,1-2H3,(H,27,31)

InChI Key

PBBTWEIFDDKLDI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NC3CCCC3

Origin of Product

United States

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